molecular formula C17H14S B13351169 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene

10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene

Cat. No.: B13351169
M. Wt: 250.4 g/mol
InChI Key: UHALHGRUGWBUHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the fused ring system . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Research in biology and medicine explores the potential of this compound as a pharmacophore, a part of a molecule responsible for its biological activity. Studies investigate its interactions with biological targets, aiming to develop new therapeutic agents .

Industry: In industry, this compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a candidate for improving the performance of electronic devices .

Mechanism of Action

The mechanism by which 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular signaling . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Uniqueness: 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene is unique due to the presence of the dimethyl groups, which can influence its electronic properties and reactivity. These modifications can enhance its suitability for specific applications, such as in organic electronics and materials science .

Properties

Molecular Formula

C17H14S

Molecular Weight

250.4 g/mol

IUPAC Name

10,10-dimethylindeno[1,2-b][1]benzothiole

InChI

InChI=1S/C17H14S/c1-17(2)13-9-5-3-7-11(13)16-15(17)12-8-4-6-10-14(12)18-16/h3-10H,1-2H3

InChI Key

UHALHGRUGWBUHS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4S3)C

Origin of Product

United States

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